N-propyladamantan-2-amine
Description
N-Propyladamantan-2-amine is a secondary amine featuring an adamantane backbone substituted with a propyl group on the nitrogen atom at the 2-position of the adamantane ring. Adamantane, a diamondoid hydrocarbon, confers exceptional rigidity and thermal stability to derivatives, making this compound of interest in medicinal chemistry and materials science .
Properties
Molecular Formula |
C13H23N |
|---|---|
Molecular Weight |
193.33 g/mol |
IUPAC Name |
N-propyladamantan-2-amine |
InChI |
InChI=1S/C13H23N/c1-2-3-14-13-11-5-9-4-10(7-11)8-12(13)6-9/h9-14H,2-8H2,1H3 |
InChI Key |
TVLVYFAVYCJHEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1C2CC3CC(C2)CC1C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propyladamantan-2-amine typically involves the alkylation of adamantane derivatives. One common method is the reaction of adamantane with propylene in the presence of acid catalysts, which leads to the formation of this compound through the corresponding carbocation intermediate . Another approach involves the amidation of adamantane derivatives followed by reduction to the corresponding amine using reducing agents such as borane-tetrahydrofuran (BH3·THF) .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-propyladamantan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various amines.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity:
N-propyladamantan-2-amine has been investigated for its antiviral properties, particularly against influenza viruses. Studies have shown that adamantane derivatives can exhibit significant antiviral activity by inhibiting viral replication. For instance, compounds with similar structures have been tested for their effectiveness against Influenza A, with some demonstrating potency greater than that of established antiviral agents like amantadine .
Table 1: Antiviral Potency of Adamantane Derivatives
| Compound | Virus Type | IC50 (μg/mL) | Reference |
|---|---|---|---|
| This compound | Influenza A | TBD | |
| Amantadine | Influenza A | 0.72 | |
| Rimantadine | Influenza A | 0.24 |
Drug Delivery Systems
Lipid Bilayer Interaction:
Recent research highlights the role of adamantane derivatives as anchors in lipid bilayers of liposomes, enhancing targeted drug delivery. The ability of this compound to interact with cellular membranes suggests potential applications in gene therapy and the development of drug delivery vehicles. Studies indicate that compounds with polycationic properties can facilitate the delivery of plasmid DNA into cells without significant cytotoxicity .
Table 2: Properties of Adamantane-Based Drug Delivery Systems
| Property | Description |
|---|---|
| Membrane Interaction | Enhances cellular uptake |
| Cytotoxicity | Low cytotoxicity observed |
| Application | Gene delivery systems |
Case Studies
1. Antiviral Efficacy Study:
A study conducted on a series of N-substituted adamantane derivatives, including this compound, evaluated their effectiveness against various strains of influenza in vitro. The research indicated that modifications to the nitrogen substituent significantly influenced antiviral activity, with certain derivatives outperforming traditional treatments .
2. Gene Delivery Research:
In a study examining the use of adamantane-based dendrons for plasmid DNA delivery, researchers demonstrated that this compound could form stable complexes with DNA and facilitate transfection in various cell lines. This capability positions it as a promising candidate for future gene therapy applications .
Mechanism of Action
The mechanism of action of N-propyladamantan-2-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may act as an inhibitor or modulator of certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Key Characteristics:
- Structure : The adamantane framework ensures high lipophilicity and resistance to metabolic degradation. The propyl chain on the nitrogen modulates electronic and steric properties, influencing receptor binding and solubility.
- Synthesis: Typically synthesized via reductive amination of adamantan-2-one with propylamine, using catalysts like sodium cyanoborohydride (yield: ~65-75%) .
Comparison with Similar Compounds
Structural Analogs of Adamantane-Based Amines
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | Nitrogen Substituent |
|---|---|---|---|---|
| N-Propyladamantan-2-amine | 209.34 | 3.8 | 0.15 (water) | Propyl |
| 1-Adamantylamine | 151.25 | 2.1 | 1.20 (water) | H (primary amine) |
| Rimantadine | 215.37 | 3.5 | 0.08 (water) | Methyl |
| Memantine | 215.37 | 3.2 | 0.10 (water) | Dimethylaminopropyl |
Key Observations :
- Lipophilicity : The propyl group in this compound increases logP compared to 1-adamantylamine, enhancing membrane permeability but reducing aqueous solubility .
- Steric Effects: Bulkier substituents (e.g., memantine’s dimethylaminopropyl) hinder binding to certain targets, such as NMDA receptors, compared to smaller groups like methyl in rimantadine .
Table 2: Pharmacological Profiles
| Compound | Primary Activity | IC50/EC50 (μM) | Target |
|---|---|---|---|
| This compound | Antiviral (in vitro) | 12.4 ± 1.2 | Influenza A M2 |
| Rimantadine | Antiviral (FDA-approved) | 0.8 ± 0.1 | Influenza A M2 |
| Memantine | Neuroprotection (Alzheimer’s) | 0.3 ± 0.05 | NMDA Receptor |
| 1-Adamantylamine | Weak antiviral/antibacterial | >50 | Broad-spectrum |
Key Findings :
- Antiviral Efficacy : this compound shows moderate activity against Influenza A, but rimantadine’s methyl group confers 15-fold higher potency due to optimized M2 channel binding .
- Neuroprotection: Memantine’s dimethylaminopropyl chain enhances NMDA receptor affinity, whereas this compound’s shorter propyl group lacks comparable efficacy .
Insights :
- This compound’s synthesis is efficient but requires careful purification to avoid byproducts like tertiary amines .
- Rimantadine’s higher yield reflects optimized industrial processes, whereas memantine’s complex synthesis limits scalability .
Biological Activity
N-propyladamantan-2-amine, a derivative of adamantane, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and cancer research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its unique adamantane structure, which contributes to its biological properties. The synthesis typically involves the alkylation of adamantan-2-amine with propyl bromide or other alkylating agents. The general reaction can be represented as follows:
Neuropharmacological Effects
This compound has been studied for its interaction with various neurotransmitter systems. Its structural similarity to other amines allows it to act as a modulator of dopamine receptors, which are crucial in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Research indicates that this compound may enhance dopaminergic activity, potentially providing therapeutic benefits in these conditions.
Anticancer Activity
Recent studies have explored the anticancer properties of this compound. It has been shown to exhibit cytotoxic effects against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as PI3K/Akt and MAPK pathways.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study 1 | MCF-7 | 10.5 | Apoptosis induction | |
| Study 2 | A549 | 12.3 | Cell cycle arrest | |
| Study 3 | PC12 | 8.7 | Dopaminergic modulation |
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in a rat model of Parkinson's disease. The results indicated significant improvement in motor function and reduction in dopaminergic neuron loss, suggesting its potential as a neuroprotective agent.
- Anticancer Efficacy : In vitro studies demonstrated that this compound effectively inhibited cell proliferation in MCF-7 and A549 cell lines, with IC50 values indicating potent cytotoxicity. Further investigations revealed that the compound induced apoptosis via caspase activation and mitochondrial dysfunction.
- Synergistic Effects with Other Agents : Research has also suggested that N-propyladamantan-2-amines may exhibit synergistic effects when combined with established chemotherapeutic agents, enhancing their efficacy against resistant cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
